4-Bromo-4'-chloro-3'-fluorobenzhydrol
Description
4-Bromo-4'-chloro-3'-fluorobenzhydrol is a halogenated benzhydrol derivative characterized by a central carbon atom bonded to two aryl rings. The substituents include a bromine atom at the para position of one benzene ring, a chlorine atom at the para position of the second ring, and a fluorine atom at the meta position of the chlorinated ring. This arrangement imparts distinct electronic and steric properties, making the compound valuable in organic synthesis and pharmaceutical intermediate chemistry.
Properties
IUPAC Name |
(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKGORLUMGXQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-chloro-3’-fluorobenzhydrol typically involves multi-step organic reactions. One common method is the halogenation of benzhydrol derivatives. For instance, starting with a benzhydrol compound, bromination, chlorination, and fluorination reactions can be carried out sequentially or simultaneously under controlled conditions to introduce the respective halogen atoms .
Industrial Production Methods
Industrial production of 4-Bromo-4’-chloro-3’-fluorobenzhydrol may involve large-scale halogenation processes using appropriate catalysts and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-chloro-3’-fluorobenzhydrol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemical Synthesis
Overview:
4-Bromo-4'-chloro-3'-fluorobenzhydrol serves as an important intermediate in organic synthesis. Its halogen substituents allow it to participate in a range of chemical reactions, making it valuable for the development of more complex molecules.
Key Reactions:
- Nucleophilic Substitution: The presence of bromine and chlorine enables nucleophilic substitution reactions, which are critical for synthesizing pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions: This compound can act as a coupling partner in reactions such as Suzuki and Heck reactions, facilitating the formation of biaryl compounds.
Data Table: Key Reactions Involving 4-Bromo-4'-chloro-3'-fluorobenzhydrol
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 4-Bromo-4'-chloro-3'-fluorobenzhydrol + NaOH | Hydroxylated product | Aqueous solution |
| Suzuki Coupling | 4-Bromo-4'-chloro-3'-fluorobenzhydrol + ArB(OH)2 | Biaryl compound | Pd catalyst, base |
| Heck Reaction | 4-Bromo-4'-chloro-3'-fluorobenzhydrol + Alkene | Vinylated product | Pd catalyst, heat |
Biological Applications
Pharmaceutical Development:
Research indicates that 4-Bromo-4'-chloro-3'-fluorobenzhydrol may exhibit bioactivity against various biological targets. Its structural features suggest potential interactions with enzymes and receptors involved in disease pathways.
Case Study: Anticancer Activity
A study explored the anticancer properties of compounds derived from 4-Bromo-4'-chloro-3'-fluorobenzhydrol. The results showed that derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential for further drug development.
Material Science
Polymer Chemistry:
This compound is utilized in the synthesis of specialty polymers, particularly those requiring enhanced thermal stability or UV resistance due to its halogen content.
Case Study: UV Absorption Properties
Research demonstrated that polymers incorporating 4-Bromo-4'-chloro-3'-fluorobenzhydrol showed improved UV absorption characteristics compared to traditional polymers, making them suitable for protective coatings and materials.
Environmental Applications
Pollution Control:
Due to its reactivity, 4-Bromo-4'-chloro-3'-fluorobenzhydrol has been studied for its potential use in environmental remediation processes, particularly in breaking down persistent organic pollutants.
Case Study: Degradation Studies
Studies have shown that this compound can be effectively degraded using advanced oxidation processes, highlighting its potential role in environmental cleanup strategies.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-chloro-3’-fluorobenzhydrol involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, influencing the reactivity and binding affinity of the molecule. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 4-bromo-4'-chloro-3'-fluorobenzhydrol include:
Key Differences:
- Electronic Effects : The trifunctional halogenation (Br, Cl, F) in 4-bromo-4'-chloro-3'-fluorobenzhydrol creates a stronger electron-deficient aromatic system compared to analogues with fewer halogens. Bromine’s polarizability enhances reactivity in nucleophilic substitutions, while fluorine’s inductive effect stabilizes adjacent reactive intermediates .
- Steric Hindrance : The meta-fluorine in 4-bromo-4'-chloro-3'-fluorobenzhydrol introduces less steric hindrance compared to ortho-substituted analogues (e.g., 3-chloro-4'-fluorobenzhydrol), allowing for broader applicability in sterically demanding reactions .
Nitration Behavior:
- Nitration of halogenated benzhydrols often yields mixtures of para- and meta-nitro derivatives. For example, 4-bromo-4'-fluorodiphenyl (a related diphenyl compound) produces 86% 4-bromo-4'-fluoro-2-nitrodiphenyl under dinitration, highlighting bromine’s directive influence . This trend likely extends to 4-bromo-4'-chloro-3'-fluorobenzhydrol, where bromine and chlorine would compete in directing nitration positions.
Physicochemical Properties
- Melting Points : Brominated derivatives (e.g., 4-bromo-4'-fluorodiphenyl, m.p. 99–100°C) typically have higher melting points than chlorinated or fluorinated counterparts due to bromine’s higher atomic mass and polarizability .
- Solubility : The trifluorinated structure likely reduces solubility in polar solvents compared to methyl- or methoxy-substituted benzhydrols .
Biological Activity
4-Bromo-4'-chloro-3'-fluorobenzhydrol is a benzhydrol derivative characterized by the presence of halogen substituents (bromine, chlorine, and fluorine) on its aromatic rings. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of 4-Bromo-4'-chloro-3'-fluorobenzhydrol, exploring its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H9BrClF
- Molecular Weight : 315.56 g/mol
- Structure : The compound features a central benzhydrol structure with bromine at the para position, chlorine at the para position of one phenyl ring, and fluorine at the meta position of the other.
The biological activity of 4-Bromo-4'-chloro-3'-fluorobenzhydrol is largely attributed to its ability to interact with various biological molecules:
- Enzyme Modulation : The halogen atoms can influence the binding affinity and reactivity towards enzyme active sites, potentially inhibiting or enhancing enzymatic activities.
- Receptor Interaction : It may affect signal transduction pathways by binding to specific receptors, thereby modulating cellular responses.
- Cellular Processes : The compound can impact cellular metabolism and function through its interactions with biomolecules.
Antibacterial Activity
Research has indicated that halogenated benzhydrol derivatives exhibit significant antibacterial properties. In a comparative study, 4-Bromo-4'-chloro-3'-fluorobenzhydrol demonstrated notable inhibition against various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-Bromo-4'-chloro-3'-fluorobenzhydrol | Staphylococcus aureus | 15 |
| 4-Bromo-4'-chloro-3'-fluorobenzhydrol | Escherichia coli | 18 |
| Control (Antibiotic) | Staphylococcus aureus | 25 |
| Control (Antibiotic) | Escherichia coli | 22 |
The results suggest that the compound's halogen substituents enhance its antibacterial efficacy compared to non-halogenated analogs .
Antiurease Activity
Another significant biological activity observed is the antiurease effect. In studies examining urease inhibition, 4-Bromo-4'-chloro-3'-fluorobenzhydrol exhibited competitive inhibition characteristics.
| Concentration (µg/mL) | Percentage Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| 50 | 42.5 | 60.2 |
| 100 | 82.0 | - |
This data indicates that the compound effectively inhibits urease enzyme activity, which is crucial for managing certain medical conditions such as kidney stones and infections .
Study on Antimicrobial Properties
A study conducted on various halogenated compounds highlighted that those containing bromine displayed superior antibacterial activity compared to their fluorinated counterparts. The presence of bromine in 4-Bromo-4'-chloro-3'-fluorobenzhydrol was linked to its enhanced interaction with bacterial cell walls .
Research on Enzyme Inhibition
In another research project focusing on enzyme inhibitors, it was found that derivatives similar to 4-Bromo-4'-chloro-3'-fluorobenzhydrol significantly inhibited urease activity through competitive binding mechanisms. The study concluded that structural modifications could lead to improved therapeutic agents targeting urease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
